3-[Dimethyl(phenyl)silyl]phenylboronic Acid

Catalog No.
S14215117
CAS No.
M.F
C14H17BO2Si
M. Wt
256.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Dimethyl(phenyl)silyl]phenylboronic Acid

Product Name

3-[Dimethyl(phenyl)silyl]phenylboronic Acid

IUPAC Name

[3-[dimethyl(phenyl)silyl]phenyl]boronic acid

Molecular Formula

C14H17BO2Si

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C14H17BO2Si/c1-18(2,13-8-4-3-5-9-13)14-10-6-7-12(11-14)15(16)17/h3-11,16-17H,1-2H3

InChI Key

OTHVNTRDDSEZSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2)(O)O

3-[Dimethyl(phenyl)silyl]phenylboronic acid is an organosilicon compound featuring a phenylboronic acid moiety attached to a dimethyl(phenyl)silyl group. This compound is characterized by its unique structure, which combines the properties of boronic acids with those of silanes. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications. The incorporation of a dimethyl(phenyl)silyl group enhances the compound's stability and solubility, potentially expanding its utility in synthetic and medicinal chemistry.

Typical of boronic acids:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds when reacted with aryl halides in the presence of a palladium catalyst.
  • Formation of Boronate Esters: It can react with diols to form boronate esters, which are reversible and can be utilized in drug delivery systems and sensing applications.
  • Acid-Base Reactions: The boronic acid functionality can undergo protonation and deprotonation depending on the pH, influencing its reactivity and solubility.

The biological activity of 3-[Dimethyl(phenyl)silyl]phenylboronic acid is primarily linked to its boronic acid component. Boronic acids have been studied for their potential anti-cancer properties, particularly in inhibiting proteasome activity. They can also interact with various biomolecules, including sugars and proteins, due to their ability to form complexes with diols. This interaction may lead to applications in targeted drug delivery and therapeutic interventions.

Synthesis of 3-[Dimethyl(phenyl)silyl]phenylboronic acid typically involves several steps:

  • Preparation of Dimethyl(phenyl)silyl Chloride: This compound can be synthesized from chlorosilanes through hydrosilylation reactions.
  • Formation of the Boronic Acid Moiety: The phenylboronic acid part can be synthesized via direct borylation of phenol or through other established methods involving boron reagents.
  • Coupling Reaction: The final step involves coupling the dimethyl(phenyl)silyl chloride with phenylboronic acid under appropriate conditions (e.g., using a palladium catalyst) to yield the desired product.

3-[Dimethyl(phenyl)silyl]phenylboronic acid has several notable applications:

  • Medicinal Chemistry: It may serve as a building block for developing novel therapeutics, particularly in cancer treatment due to its proteasome-inhibiting properties.
  • Material Science: The compound's unique properties make it suitable for creating stimuli-responsive materials, such as hydrogels that can release drugs in response to specific triggers.
  • Chemical Sensors: Its ability to interact with diols allows it to be used in sensors for detecting sugars and other biomolecules.

Studies on 3-[Dimethyl(phenyl)silyl]phenylboronic acid's interactions focus on its ability to form complexes with diols. These interactions are significant in drug delivery systems where controlled release is required. Additionally, research has shown that derivatives of phenylboronic acids exhibit synergistic effects when combined with other therapeutic agents against resistant bacterial strains, enhancing their efficacy.

Several compounds share structural similarities with 3-[Dimethyl(phenyl)silyl]phenylboronic acid, particularly within the category of boronic acids:

Compound NameStructure TypeUnique Features
Phenylboronic AcidSimple boronic acidBasic structure without silicon component
4-Methylphenylboronic AcidBoronic acid derivativeEnhanced lipophilicity due to methyl substitution
3-(Dimethylcarbamoyl)phenylboronic AcidBoronic acid derivativeContains a dimethylcarbamoyl group
4-(Trifluoromethyl)phenylboronic AcidFluorinated boronic acidIncreased electrophilicity due to trifluoromethyl group
(2-Hydroxyphenyl)boronic AcidCatechol-derived boronic acidStronger binding affinity for diols

The uniqueness of 3-[Dimethyl(phenyl)silyl]phenylboronic acid lies in its dual functionality as both a silane and a boronic acid, which may enhance its stability and reactivity compared to simpler boronic acids. Its potential applications in medicinal chemistry and material science highlight its versatility among similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.1090865 g/mol

Monoisotopic Mass

256.1090865 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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